8-Quinolinamine, N-hydroxy-6-methoxy-
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Overview
Description
N-(6-methoxyquinolin-8-yl)hydroxylamine is a chemical compound with the molecular formula C10H10N2O2. It is derived from quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxyquinolin-8-yl)hydroxylamine typically involves the reaction of 6-methoxyquinoline with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxyquinolin-8-yl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to form amines or other reduced forms of quinoline.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(6-methoxyquinolin-8-yl)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-methoxyquinolin-8-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form hydrogen bonds and other interactions with these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as antimicrobial or antimalarial activity .
Comparison with Similar Compounds
Similar Compounds
6-methoxyquinoline: A precursor to N-(6-methoxyquinolin-8-yl)hydroxylamine, used in similar applications.
8-amino-6-methoxyquinoline: Another quinoline derivative with potential antimalarial activity.
Quinoline N-oxides: Oxidized forms of quinoline with various biological activities.
Uniqueness
N-(6-methoxyquinolin-8-yl)hydroxylamine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
57742-99-1 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-(6-methoxyquinolin-8-yl)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-14-8-5-7-3-2-4-11-10(7)9(6-8)12-13/h2-6,12-13H,1H3 |
InChI Key |
GAGWADLRLSPPPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NO |
Origin of Product |
United States |
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